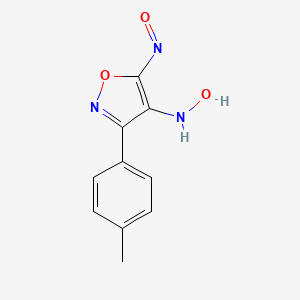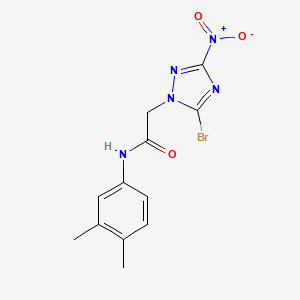
3-p-Tolyl-isoxazole-4,5-dione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Tolyl-isoxazole-4,5-dione dioxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Tolyl-isoxazole-4,5-dione dioxime typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often involve the use of a base such as triethylamine and can be carried out under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient.
Chemical Reactions Analysis
Types of Reactions: 3-p-Tolyl-isoxazole-4,5-dione dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: Substitution reactions can occur at different positions on the isoxazole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydroisoxazoles .
Scientific Research Applications
3-p-Tolyl-isoxazole-4,5-dione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-p-Tolyl-isoxazole-4,5-dione dioxime involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, which are involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents at the 3 and 5 positions.
4,5-Dihydroisoxazoles: These are reduced forms of isoxazoles and have different chemical properties.
Isoxazole-4-carbaldehydes: These compounds have an aldehyde group at the 4 position and are used in different applications.
Uniqueness: 3-p-Tolyl-isoxazole-4,5-dione dioxime is unique due to its specific substitution pattern and the presence of the dioxime functional group. This gives it distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-5-nitroso-1,2-oxazol-4-yl]hydroxylamine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-4-7(5-3-6)8-9(11-14)10(12-15)16-13-8/h2-5,11,14H,1H3 |
InChI Key |
CYWOQMBDVZMPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2NO)N=O |
solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-Methoxy-5-methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11514543.png)
![(2E)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11514553.png)
![N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11514563.png)
![2-(2,4-difluorophenoxy)-N'-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11514569.png)
![3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11514571.png)
![12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11514575.png)
![2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11514583.png)
![4-methyl-2-oxo-6-[(phenylcarbonyl)amino]-2H-furo[2,3-h]chromen-9-yl benzoate](/img/structure/B11514594.png)
![methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11514597.png)
![2-amino-N'-[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]benzohydrazide](/img/structure/B11514599.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(2-fluoro-5-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11514603.png)

![4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11514611.png)
![4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11514612.png)
